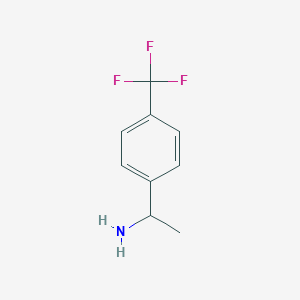

1-(4-Trifluoromethylphenyl)ethylamine

説明

1-(4-Trifluoromethylphenyl)ethylamine is a useful research compound. Its molecular formula is C9H10F3N and its molecular weight is 189.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s known that this compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These compounds are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Mode of Action

Studies have shown that similar compounds can undergo lipase-catalyzed transesterification in organic solvents . In this process, Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane .

Biochemical Pathways

It’s known that similar compounds can undergo lipase-catalyzed transesterification in organic solvents . This process involves the kinetic resolution of enantiomers, which is a significant process in the chemical and pharmaceutical fields .

Pharmacokinetics

It’s known that similar compounds can be stored in an inert atmosphere at 2-8°c .

Result of Action

It’s known that similar compounds can undergo lipase-catalyzed transesterification in organic solvents . This process results in the kinetic resolution of enantiomers, which is a significant process in the chemical and pharmaceutical fields .

Action Environment

The action of 1-(4-(Trifluoromethyl)phenyl)ethanamine can be influenced by environmental factors such as temperature, enzyme dosage, substrate ratio, and time . For instance, the transesterification process was optimized under conditions involving a temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg, and time of 104 min .

生物活性

1-(4-Trifluoromethylphenyl)ethylamine, also known as TFPEA, is a compound that has garnered attention for its biological activity, particularly in pharmacological contexts. This article explores its synthesis, biological effects, and potential applications based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H10F3N

- Molecular Weight : 201.18 g/mol

- CAS Number : 15996-84-6

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Transamination Reactions : Utilizing ω-transaminases to convert suitable precursors into TFPEA. This method has shown promise in producing chiral amines efficiently under mild conditions .

- Chemical Reduction : The reduction of corresponding ketones or imines can also yield TFPEA, emphasizing its versatility in synthetic organic chemistry.

Biological Activity

This compound exhibits significant biological activity primarily as an inhibitor of monoamine oxidase (MAO). This enzyme plays a crucial role in the metabolism of neurotransmitters, and its inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine in the brain.

The mechanism by which TFPEA exerts its effects involves:

- Monoamine Oxidase Inhibition : TFPEA binds to the active site of MAO, preventing the breakdown of key neurotransmitters. This action is particularly relevant in the context of mood disorders and neurodegenerative diseases .

- Potential Neuroprotective Effects : By increasing the availability of neurotransmitters, TFPEA may contribute to neuroprotection and improved cognitive function.

In Vitro Studies

Research has demonstrated that TFPEA displays potent inhibitory activity against MAO with IC50 values indicating strong binding affinity. For instance, studies have reported IC50 values in the low micromolar range, suggesting that TFPEA is a promising candidate for further development as a therapeutic agent.

In Vivo Studies

In animal models, administration of TFPEA has been linked to improvements in depressive-like behaviors. These studies often involve measuring behavioral changes in response to stressors, with results indicating that TFPEA can enhance resilience against stress-induced depression .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | MAO Inhibitor | 0.5 - 2.0 | Significant increase in neurotransmitter levels |

| Other MAO Inhibitors | Various | Varies | Often less selective than TFPEA |

Future Directions

Given its promising biological profile, future research on this compound should focus on:

- Clinical Trials : Evaluating its efficacy and safety in humans for treating mood disorders.

- Mechanistic Studies : Further elucidating its interaction with MAO and other potential targets.

- Structural Modifications : Exploring derivatives of TFPEA to enhance potency and selectivity while minimizing side effects.

科学的研究の応用

Pharmaceutical Synthesis

1-(4-Trifluoromethylphenyl)ethylamine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances biological activity and selectivity, making it valuable in drug development.

- Case Study : A study demonstrated the use of ω-transaminases for the bioconversion of bulky ketones to chiral amines, specifically converting 4′-(trifluoromethyl)acetophenone to (S)-1-(4-trifluoromethylphenyl)ethylamine. This process was optimized for conditions that favor the production of chiral amines, which are essential in synthesizing many pharmaceuticals .

Agrochemical Development

The compound's properties allow it to be utilized in the development of agrochemicals. Its ability to modify biological activity can lead to more effective pesticides and herbicides.

- Research Insight : The trifluoromethyl group is known for its role in enhancing the lipophilicity of compounds, leading to improved penetration and efficacy in plant systems. This characteristic makes this compound a candidate for further exploration in agrochemical formulations .

Enzymatic Reactions

The compound can be produced through enzymatic reactions, which provide an environmentally friendly alternative to traditional synthetic methods.

- Enzyme Activity : Studies have shown that specific ω-transaminases exhibit high activity when converting bulky substrates like 4′-(trifluoromethyl)acetophenone into (S)-1-(4-trifluoromethylphenyl)ethylamine under mild conditions, which is advantageous for preserving sensitive functional groups .

化学反応の分析

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Key pathways include:

Mechanistic Insight : Oxidation to nitriles proceeds via intermediate imine formation, facilitated by the electron-withdrawing effect of the -CF₃ group, which stabilizes transition states.

Reduction Reactions

The ethylamine chain participates in reductive transformations:

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Amide reduction | LiAlH₄/THF, reflux | N-Alkyl derivatives | Retains -CF₃ group |

| Catalytic hydrogenation | H₂, Pd/C, 50 psi | 1-(4-Trifluoromethylphenyl)ethane | Full saturation of amine |

Industrial Relevance : Continuous flow hydrogenation systems achieve 90% conversion efficiency at scale .

Nucleophilic Substitution

The -CF₃ group directs electrophilic aromatic substitution:

| Reaction | Electrophile | Product | Regioselectivity |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ | 3-Bromo-4-(trifluoromethyl) derivative | Para to -CF₃ |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-(trifluoromethyl) derivative | Ortho/para mixture |

Kinetic Data : Bromination proceeds 4× faster than nitration due to -CF₃’s strong meta-directing effect.

Cross-Coupling Reactions

The aryl trifluoromethyl group participates in metal-catalyzed couplings:

| Reaction Type | Catalyst | Applications |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl pharmaceuticals |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl amine derivatives |

Example : Coupling with 4-bromobenzaldehyde yields a Schiff base precursor for anticancer agents (IC₅₀ = 35 µM against HCT-116).

Stability Under Reactive Conditions

The compound demonstrates exceptional thermal and chemical stability:

| Condition | Duration | Degradation |

|---|---|---|

| 1M HCl, 100°C | 24h | <5% |

| 10% H₂O₂, RT | 6h | 12% |

Structural Basis : The -CF₃ group’s electronegativity and steric bulk minimize oxidative cleavage.

特性

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMZDWPMXGQNBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382091 | |

| Record name | 1-(4-Trifluoromethylphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15996-84-6 | |

| Record name | 1-(4-Trifluoromethylphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the synthesis of (S)-1-(4-Trifluoromethylphenyl)ethylamine challenging using traditional chemical methods?

A1: The synthesis of chiral bulky amines, like (S)-1-(4-Trifluoromethylphenyl)ethylamine, poses a significant challenge for traditional chemical methods. These methods often struggle to achieve high enantioselectivity, meaning they produce a mixture of both enantiomers (mirror image molecules) rather than predominantly the desired (S)-enantiomer. This lack of selectivity can be problematic, especially in pharmaceutical applications where the different enantiomers can exhibit different biological activities.

Q2: How does the research paper address this challenge using ω-transaminase?

A2: The research demonstrates a promising biocatalytic approach to synthesize (S)-1-(4-Trifluoromethylphenyl)ethylamine using an ω-transaminase (ω-TA) enzyme []. ω-TAs offer a significant advantage over traditional methods as they can catalyze the synthesis of chiral amines with high enantioselectivity. The researchers specifically used a ω-TA (TR8) isolated from a marine bacterium, highlighting the potential of exploring diverse biological sources for novel biocatalysts.

Q3: What strategies were employed to optimize the biocatalytic process?

A3: The researchers investigated various factors to optimize the biocatalytic process. They identified that isopropylamine concentrations above 75 mM inhibit the enzyme []. Additionally, they found that incorporating 25-30% (v/v) dimethyl sulfoxide (DMSO) as a co-solvent enhances enzyme activity []. To further improve the yield, they explored an in situ product removal (ISPR) approach using a two-phase system with n-hexadecane. This system helps mitigate product inhibition, although it initially reduced enzyme activity due to substrate partitioning into the organic phase. To overcome this, DMSO was strategically added to enhance substrate mass transfer while maintaining the benefits of the ISPR system [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。